4,4-Dimethylcyclohexa-2,5-dien-1-ol
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Overview
Description
4,4-Dimethylcyclohexa-2,5-dien-1-ol is an organic compound with the molecular formula C8H12O It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups at the 4th position and a hydroxyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylcyclohexa-2,5-dien-1-ol can be achieved through several methods. One common approach involves the reaction of 4,4-dimethylcyclohexadiene with an oxidizing agent to introduce the hydroxyl group at the 1st position. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance the yield and purity of the final product. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylcyclohexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 4,4-dimethylcyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 4,4-Dimethylcyclohexanone or 4,4-Dimethylcyclohexanoic acid.
Reduction: 4,4-Dimethylcyclohexanol.
Substitution: 4,4-Dimethylcyclohexyl halides or amines.
Scientific Research Applications
4,4-Dimethylcyclohexa-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethylcyclohexa-2,5-dien-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylcyclohexanol: Similar structure but lacks the double bonds present in 4,4-Dimethylcyclohexa-2,5-dien-1-ol.
4,4-Dimethylcyclohexanone: Contains a ketone group instead of a hydroxyl group.
4,4-Dimethylcyclohexanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Its structure allows for a variety of chemical transformations and interactions, making it a versatile compound in research and industry .
Properties
CAS No. |
51983-41-6 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
4,4-dimethylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C8H12O/c1-8(2)5-3-7(9)4-6-8/h3-7,9H,1-2H3 |
InChI Key |
ALMZTERXSYKZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(C=C1)O)C |
Origin of Product |
United States |
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